molecular formula C24H20N2O4S2 B12784481 2,2'-Dithiobis(N-(2-methylfuran)benzamide) CAS No. 98051-77-5

2,2'-Dithiobis(N-(2-methylfuran)benzamide)

Cat. No.: B12784481
CAS No.: 98051-77-5
M. Wt: 464.6 g/mol
InChI Key: JLUYBYQUBLVFKP-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-(2-methylfuran)benzamide) is an organic compound with the molecular formula C24H20N2O4S2 It features a disulfide bond linking two benzamide groups, each substituted with a 2-methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(2-methylfuran)benzamide) typically involves the reaction of 2-methylfuran with benzoyl chloride to form N-(2-methylfuran)benzamide. This intermediate is then subjected to oxidative coupling using a disulfide-forming reagent such as iodine or hydrogen peroxide, resulting in the formation of the disulfide bond between two N-(2-methylfuran)benzamide molecules.

Industrial Production Methods

While specific industrial production methods for 2,2’-Dithiobis(N-(2-methylfuran)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-(2-methylfuran)benzamide) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The benzamide and furan moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Depending on the substituents introduced, a variety of substituted benzamides or furans can be formed.

Scientific Research Applications

2,2’-Dithiobis(N-(2-methylfuran)benzamide) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its disulfide bond, which can undergo redox reactions.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting redox-sensitive pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(2-methylfuran)benzamide) primarily involves its disulfide bond, which can undergo redox reactions. This property allows it to interact with various molecular targets, particularly those involved in redox signaling pathways. The compound can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(benzamide): Similar structure but lacks the 2-methylfuran moiety.

    N,N’-Dithiobis(2-nitrobenzamide): Contains nitro groups instead of methylfuran.

    2,2’-Dithiobis(N-methylbenzamide): Similar but with a methyl group instead of methylfuran.

Uniqueness

2,2’-Dithiobis(N-(2-methylfuran)benzamide) is unique due to the presence of the 2-methylfuran moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

98051-77-5

Molecular Formula

C24H20N2O4S2

Molecular Weight

464.6 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C24H20N2O4S2/c27-23(25-15-17-7-5-13-29-17)19-9-1-3-11-21(19)31-32-22-12-4-2-10-20(22)24(28)26-16-18-8-6-14-30-18/h1-14H,15-16H2,(H,25,27)(H,26,28)

InChI Key

JLUYBYQUBLVFKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)SSC3=CC=CC=C3C(=O)NCC4=CC=CO4

Origin of Product

United States

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